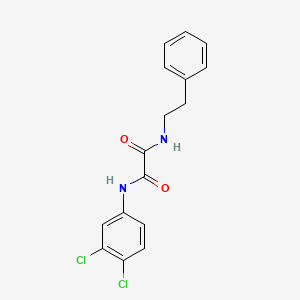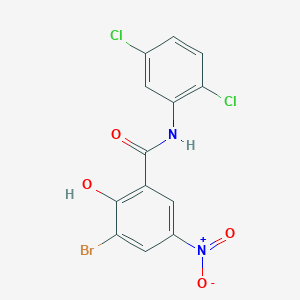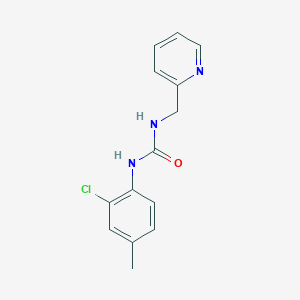![molecular formula C16H19ClN2OS B4721439 2-[4-(2-Chloro-3,6-dimethylphenoxy)butylsulfanyl]pyrimidine](/img/structure/B4721439.png)
2-[4-(2-Chloro-3,6-dimethylphenoxy)butylsulfanyl]pyrimidine
Overview
Description
2-[4-(2-Chloro-3,6-dimethylphenoxy)butylsulfanyl]pyrimidine is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
The synthesis of 2-[4-(2-Chloro-3,6-dimethylphenoxy)butylsulfanyl]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the phenoxybutyl intermediate: This step involves the reaction of 2-chloro-3,6-dimethylphenol with 1,4-dibromobutane in the presence of a base such as potassium carbonate to form 4-(2-chloro-3,6-dimethylphenoxy)butane.
Thioether formation: The phenoxybutyl intermediate is then reacted with thiourea to form the corresponding thioether.
Pyrimidine ring formation: Finally, the thioether is reacted with a suitable pyrimidine precursor, such as 2,4-dichloropyrimidine, under basic conditions to form this compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
2-[4-(2-Chloro-3,6-dimethylphenoxy)butylsulfanyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The chlorine atoms in the pyrimidine ring can be substituted with nucleophiles such as amines or thiols under basic conditions to form various substituted pyrimidine derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. Major products formed from these reactions include sulfoxides, sulfones, and substituted pyrimidine derivatives.
Scientific Research Applications
2-[4-(2-Chloro-3,6-dimethylphenoxy)butylsulfanyl]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacologically active agent. Pyrimidine derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a tool compound to study various biological processes, particularly those involving pyrimidine metabolism and signaling pathways.
Mechanism of Action
The mechanism of action of 2-[4-(2-Chloro-3,6-dimethylphenoxy)butylsulfanyl]pyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, pyrimidine derivatives often act by inhibiting enzymes or receptors involved in disease pathways. For example, they may inhibit kinases or other enzymes critical for cancer cell proliferation. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
2-[4-(2-Chloro-3,6-dimethylphenoxy)butylsulfanyl]pyrimidine can be compared with other pyrimidine derivatives, such as:
2,4-Dichloropyrimidine: A precursor in the synthesis of various pyrimidine derivatives.
5-Fluorouracil: A well-known pyrimidine analog used as an anticancer agent.
Pyrimethamine: An antimalarial drug that targets dihydrofolate reductase.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrimidine derivatives.
Properties
IUPAC Name |
2-[4-(2-chloro-3,6-dimethylphenoxy)butylsulfanyl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2OS/c1-12-6-7-13(2)15(14(12)17)20-10-3-4-11-21-16-18-8-5-9-19-16/h5-9H,3-4,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNCMRCYNRSFOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)Cl)OCCCCSC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-acetylphenyl)-2-({3-[2-(4-morpholinyl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B4721360.png)

![2-[2-OXO-4-(PIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE](/img/structure/B4721370.png)
![[4-methoxy-2-[(Z)-[3-(2-methylphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] methanesulfonate](/img/structure/B4721377.png)
![[2-tert-butyl-5-methyl-4-(4-methylphenyl)sulfonylpyrazol-3-yl] 2-phenoxyacetate](/img/structure/B4721381.png)
![N-[4-(butylsulfamoyl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B4721392.png)
![1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-[1-(tetrahydrofuran-2-yl)ethyl]urea](/img/structure/B4721407.png)
![4-methyl-3,5-bis(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B4721413.png)
![2-{4-[3-(2-methylphenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4721416.png)
![1-[3-(3,4-dimethylphenoxy)propyl]piperidine](/img/structure/B4721423.png)

![3-{[(4-methylphenyl)acetyl]amino}benzamide](/img/structure/B4721432.png)

![ETHYL 4-[2-(4-{[(4-BROMO-2-THIENYL)CARBONYL]AMINO}-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE](/img/structure/B4721455.png)
